2-Ethoxy-4-formyl-6-iodophenyl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-4-formyl-6-iodophenyl 4-chlorobenzoate is an organic compound with the molecular formula C16H12ClIO4 and a molecular weight of 430.62 g/mol . This compound is characterized by the presence of an ethoxy group, a formyl group, an iodine atom, and a chlorobenzoate moiety, making it a versatile building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-formyl-6-iodophenyl 4-chlorobenzoate typically involves the esterification of 2-Ethoxy-4-formyl-6-iodophenol with 4-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-formyl-6-iodophenyl 4-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles in the presence of a palladium catalyst.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Substitution: Palladium catalysts, nucleophiles (e.g., amines, thiols), and bases (e.g., potassium carbonate).
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products
Substitution: Derivatives with different substituents replacing the iodine atom.
Oxidation: 2-Ethoxy-4-formyl-6-iodophenyl 4-chlorobenzoic acid.
Reduction: 2-Ethoxy-4-hydroxymethyl-6-iodophenyl 4-chlorobenzoate.
Scientific Research Applications
2-Ethoxy-4-formyl-6-iodophenyl 4-chlorobenzoate is used in various scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the development of bioactive compounds and probes for biological studies.
Medicine: As a precursor in the synthesis of pharmaceutical intermediates.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-formyl-6-iodophenyl 4-chlorobenzoate involves its interaction with specific molecular targets. For instance, in substitution reactions, the iodine atom is replaced by a nucleophile through a palladium-catalyzed cross-coupling mechanism. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-4-formyl-6-iodophenyl 2-chlorobenzoate: Similar structure but with the chlorine atom at a different position.
2-Ethoxy-4-formyl-6-iodophenyl 3-chlorobenzoate: Another positional isomer with the chlorine atom at the 3-position.
Uniqueness
2-Ethoxy-4-formyl-6-iodophenyl 4-chlorobenzoate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers. This makes it particularly valuable in targeted synthetic applications where precise molecular architecture is crucial .
Properties
IUPAC Name |
(2-ethoxy-4-formyl-6-iodophenyl) 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClIO4/c1-2-21-14-8-10(9-19)7-13(18)15(14)22-16(20)11-3-5-12(17)6-4-11/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJFJJAXSQHOCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)I)OC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClIO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.